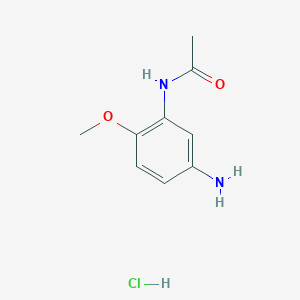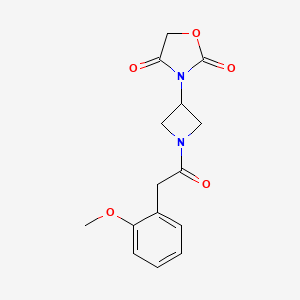
2-(2-hydroxyethyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyethyl)phthalazin-1(2H)-one is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a phthalazine ring and a hydroxyethyl group. This compound has been the subject of extensive research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)phthalazin-1(2H)-one is not fully understood. However, it is believed to interact with metal ions through coordination bonds. It is also believed to generate reactive oxygen species when exposed to light, which can cause damage to cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-hydroxyethyl)phthalazin-1(2H)-one are not well understood. However, it has been shown to have potential cytotoxic effects on cancer cells when used as a photosensitizer in photodynamic therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-hydroxyethyl)phthalazin-1(2H)-one in lab experiments include its unique properties, potential applications in various fields, and its ability to act as a fluorescent probe and photosensitizer. The limitations of using 2-(2-hydroxyethyl)phthalazin-1(2H)-one in lab experiments include its potential cytotoxic effects and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(2-hydroxyethyl)phthalazin-1(2H)-one. These include:
1. Further investigation of its potential applications as a fluorescent probe for the detection of metal ions.
2. Further investigation of its potential applications as a photosensitizer for photodynamic therapy.
3. Further investigation of its potential applications in the synthesis of new drugs.
4. Further investigation of its potential use as a catalyst in organic reactions.
5. Further research to fully understand its mechanism of action and biochemical and physiological effects.
Synthesis Methods
2-(2-hydroxyethyl)phthalazin-1(2H)-one can be synthesized through the reaction of phthalic anhydride and ethylene glycol in the presence of a catalyst. The reaction results in the formation of 2-(2-hydroxyethyl)phthalic anhydride, which is then converted to 2-(2-hydroxyethyl)phthalazin-1(2H)-one through a cyclization reaction in the presence of a base.
Scientific Research Applications
2-(2-hydroxyethyl)phthalazin-1(2H)-one has potential applications in various fields of scientific research. It has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been studied for its potential use as a photosensitizer for photodynamic therapy. Additionally, it has been studied for its potential use in the synthesis of new drugs and as a catalyst in organic reactions.
properties
IUPAC Name |
2-(2-hydroxyethyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-6-5-12-10(14)9-4-2-1-3-8(9)7-11-12/h1-4,7,13H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHGYXGNHSATKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyethyl)phthalazin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid](/img/structure/B2916713.png)





![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B2916723.png)
![[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2916724.png)

![1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2916727.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2916732.png)
